molecular formula C12H18BrNO B13250409 [(4-Bromophenyl)methyl](4-methoxybutyl)amine

[(4-Bromophenyl)methyl](4-methoxybutyl)amine

Cat. No.: B13250409
M. Wt: 272.18 g/mol
InChI Key: QMZGWIYILRDHNA-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methylamine is a secondary amine featuring a 4-bromophenylmethyl group and a 4-methoxybutyl substituent. For instance, analogous amines like (4-bromophenyl)methylamine hydrochloride () and 2-(4-bromophenyl)ethylamine () highlight the prevalence of bromophenylmethylamine derivatives in synthetic chemistry. The 4-methoxybutyl chain likely enhances solubility in polar organic solvents compared to shorter or non-polar substituents, a property critical for applications in catalysis or medicinal chemistry .

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-4-methoxybutan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-15-9-3-2-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,2-3,8-10H2,1H3

InChI Key

QMZGWIYILRDHNA-UHFFFAOYSA-N

Canonical SMILES

COCCCCNCC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methylamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of (4-Bromophenyl)methylamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(4-Bromophenyl)methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Properties/Applications Evidence ID
(4-Bromophenyl)methylamine 4-Bromophenylmethyl, 4-methoxybutyl Hypothesized enhanced solubility -
(4-Bromophenyl)methylamine 4-Bromophenylmethyl, isopropyl Hydrochloride salt; higher polarity
2-(4-Bromophenyl)ethylamine 4-Bromophenylethyl, methyl Simpler structure; potential bioactivity
Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine Benzyl, 4-methoxyphenylbutenyl Used in reductive coupling studies
Tris(4-bromophenyl)amine Three 4-bromophenyl groups Redox catalyst in electrochemical C–H cyanation

Physicochemical Properties

While experimental data for the target compound are unavailable, inferences can be drawn:

  • Solubility : The 4-methoxybutyl group may improve solubility in polar aprotic solvents (e.g., DMF or dichloromethane) compared to (4-bromophenyl)methylamine hydrochloride, which is ionic and water-soluble .
  • Thermal Stability : Tris(4-bromophenyl)amine derivatives exhibit high thermal stability (up to 600°C in COP materials, ), suggesting bromophenylamines generally resist decomposition under harsh conditions .

Biological Activity

(4-Bromophenyl)methylamine is an organic compound with significant potential in various biological applications due to its unique structure and chemical properties. This compound, with the molecular formula C12_{12}H18_{18}BrNO, features a bromine atom at the para position of the phenyl ring and a 4-methoxybutyl chain attached to the amine group. Its specific substitution pattern contributes to its distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC12_{12}H18_{18}BrNO
Molecular Weight272.18 g/mol
IUPAC NameN-[(4-bromophenyl)methyl]-4-methoxybutan-1-amine
InChI KeyQMZGWIYILRDHNA-UHFFFAOYSA-N
Canonical SMILESCOCCCCNCC1=CC=C(C=C1)Br

The biological activity of (4-Bromophenyl)methylamine primarily involves its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist for histamine receptors, particularly the Histamine H4 receptor (H4R), which plays a crucial role in immune responses and inflammation. By inhibiting H4R, this compound could potentially modulate inflammatory pathways and provide therapeutic benefits for conditions like tinnitus and allergic responses .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of (4-Bromophenyl)methylamine have shown promising results. In vitro studies demonstrated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Potential

Research has also explored the anticancer effects of (4-Bromophenyl)methylamine. In cellular assays, it was found to induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation was assessed using standard MTT assays, revealing IC50 values in the micromolar range, which warrants further investigation into its mechanisms and potential as an anticancer agent.

Case Studies

  • Histamine H4 Receptor Antagonism : A study focused on the antagonistic effects of (4-Bromophenyl)methylamine on H4R showed that it significantly reduced histamine-induced chemotaxis in human eosinophils, suggesting its potential use in treating allergic conditions .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several brominated compounds, including (4-Bromophenyl)methylamine. Results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics, highlighting its potential as an alternative therapeutic agent.
  • Cancer Cell Line Studies : In experiments involving human breast cancer cell lines, (4-Bromophenyl)methylamine demonstrated significant cytotoxicity, leading to further exploration of its role in cancer therapy.

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